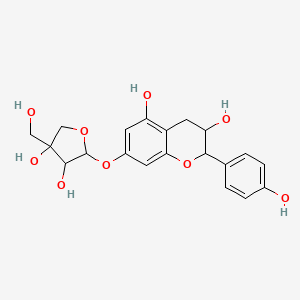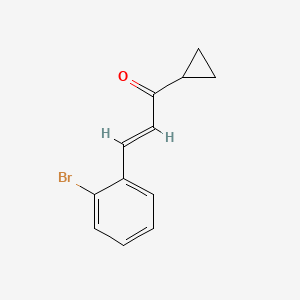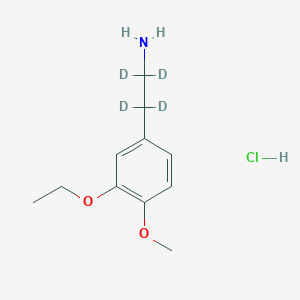![molecular formula C19H21NO2 B12299671 [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group attached to a tetrahydronaphthalene ring, which is further connected to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene.
Introduction of the Dimethylamino Group: The tetrahydronaphthalene intermediate is then subjected to a substitution reaction with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Esterification: The final step involves the esterification of the dimethylamino-tetrahydronaphthalene intermediate with benzoic acid or its derivatives under acidic conditions to form the desired benzoate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of 1-tetralone are reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Amination: The resulting tetrahydronaphthalene is reacted with dimethylamine in a continuous flow reactor to ensure efficient mixing and reaction completion.
Esterification: The final esterification step is carried out in a batch reactor with benzoic acid, using sulfuric acid as a catalyst to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in the presence of catalysts such as copper or palladium.
Major Products
Oxidation Products: Naphthalene derivatives with oxidized functional groups.
Reduction Products: Tetrahydronaphthalene derivatives with reduced functional groups.
Substitution Products: Compounds with substituted dimethylamino groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry
Polymer Production: Utilized in the production of specialty polymers with unique properties.
Material Science: Applied in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to active sites, while the benzoate moiety enhances the compound’s stability and solubility. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] acetate
- [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] propionate
- [2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] butyrate
Uniqueness
- Structural Features : The presence of the benzoate moiety distinguishes it from other similar compounds, providing unique chemical and physical properties.
- Reactivity : The compound exhibits distinct reactivity patterns due to the influence of the benzoate group.
- Applications : Its applications in various fields, such as catalysis, drug development, and material science, highlight its versatility and uniqueness.
Propriétés
Formule moléculaire |
C19H21NO2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate |
InChI |
InChI=1S/C19H21NO2/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 |
Clé InChI |
LBQGJHNNGUZLOH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)

![5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one](/img/structure/B12299615.png)
![[11-(3,4,5-Trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol](/img/structure/B12299616.png)
![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)

![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)
![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
![6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)

